molecular formula C21H17NO B12838004 [4'-(Benzyloxy)[1,1'-biphenyl]-4-yl]acetonitrile

[4'-(Benzyloxy)[1,1'-biphenyl]-4-yl]acetonitrile

Cat. No.: B12838004
M. Wt: 299.4 g/mol
InChI Key: MZUKKFKLEOLJHY-UHFFFAOYSA-N
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Description

[4’-(Benzyloxy)[1,1’-biphenyl]-4-yl]acetonitrile: is an organic compound with the molecular formula C21H17NO It is a derivative of biphenyl, featuring a benzyloxy group and an acetonitrile group attached to the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4’-(Benzyloxy)[1,1’-biphenyl]-4-yl]acetonitrile typically involves the following steps:

    Benzyloxy Group Introduction: The benzyloxy group is introduced to the biphenyl structure through a benzyloxylation reaction. This involves the reaction of biphenyl with benzyl alcohol in the presence of a suitable catalyst.

    Acetonitrile Group Introduction: The acetonitrile group is introduced through a cyanation reaction.

Industrial Production Methods: Industrial production of [4’-(Benzyloxy)[1,1’-biphenyl]-4-yl]acetonitrile follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of [4’-(Benzyloxy)[1,1’-biphenyl]-4-yl]acetonitrile involves its interaction with specific molecular targets. The benzyloxy group enhances its lipophilicity, facilitating its passage through biological membranes. The acetonitrile group can participate in hydrogen bonding and other interactions with target proteins or enzymes, modulating their activity .

Properties

Molecular Formula

C21H17NO

Molecular Weight

299.4 g/mol

IUPAC Name

2-[4-(4-phenylmethoxyphenyl)phenyl]acetonitrile

InChI

InChI=1S/C21H17NO/c22-15-14-17-6-8-19(9-7-17)20-10-12-21(13-11-20)23-16-18-4-2-1-3-5-18/h1-13H,14,16H2

InChI Key

MZUKKFKLEOLJHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=C(C=C3)CC#N

Origin of Product

United States

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